2-Methyl-3-[({2-[(phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid
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Overview
Description
2-Methyl-3-[({2-[(phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid is an organic compound with a complex structure It is characterized by the presence of multiple aromatic rings and amide linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[({2-[(phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid typically involves multi-step organic reactions. One common method includes the formation of amide bonds through the reaction of carboxylic acids with amines. The reaction conditions often require the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-[({2-[(phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, using reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-Methyl-3-[({2-[(phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-3-[({2-[(phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzoic acid: A simpler analog with a single aromatic ring and a carboxylic acid group.
3-Aminobenzoic acid: Contains an amino group attached to the benzene ring.
N-Phenylbenzamide: Features a phenyl group attached to the amide nitrogen.
Uniqueness
2-Methyl-3-[({2-[(phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid is unique due to its complex structure, which includes multiple aromatic rings and amide linkages
Properties
Molecular Formula |
C22H18N2O4 |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
3-[(2-benzamidobenzoyl)amino]-2-methylbenzoic acid |
InChI |
InChI=1S/C22H18N2O4/c1-14-16(22(27)28)11-7-13-18(14)23-21(26)17-10-5-6-12-19(17)24-20(25)15-8-3-2-4-9-15/h2-13H,1H3,(H,23,26)(H,24,25)(H,27,28) |
InChI Key |
RUIGYZYGBGAXNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3)C(=O)O |
solubility |
54.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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